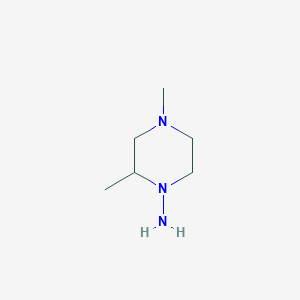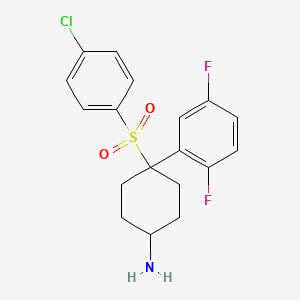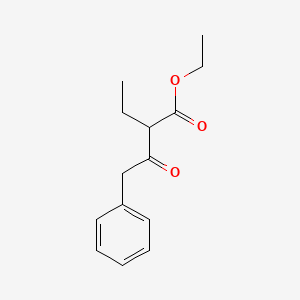![molecular formula C5H4ClN5 B13092946 4-Chloro-3H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B13092946.png)
4-Chloro-3H-pyrazolo[3,4-d]pyrimidin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique pyrazolo[3,4-d]pyrimidine scaffold, which is known for its potential biological activities, particularly as kinase inhibitors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves the cyclization of appropriate precursors. One common method starts with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, which undergoes cyclization with hydrazine hydrate to form the desired pyrazolo[3,4-d]pyrimidine core . The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Chloro-3H-pyrazolo[3,4-d]pyrimidin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 4-substituted pyrazolo[3,4-d]pyrimidine derivatives, while oxidation or reduction can lead to different oxidation states of the compound.
科学研究应用
4-Chloro-3H-pyrazolo[3,4-d]pyrimidin-6-amine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) for cancer treatment
Biological Research: The compound is used in studies to understand cell cycle regulation and apoptosis induction.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents with improved efficacy and selectivity.
Chemical Biology: Researchers use it to probe the molecular mechanisms of various biological processes and pathways.
作用机制
The mechanism of action of 4-Chloro-3H-pyrazolo[3,4-d]pyrimidin-6-amine primarily involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, preventing the phosphorylation of target proteins necessary for cell cycle progression . This inhibition leads to cell cycle arrest and induction of apoptosis in cancer cells. Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK active site, enhancing its binding affinity and inhibitory potency .
相似化合物的比较
Similar Compounds
- 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
4-Chloro-3H-pyrazolo[3,4-d]pyrimidin-6-amine is unique due to its specific substitution pattern and its potent activity as a CDK inhibitor. Compared to similar compounds, it exhibits superior cytotoxic activities against various cancer cell lines and has shown promising results in preclinical studies .
属性
分子式 |
C5H4ClN5 |
|---|---|
分子量 |
169.57 g/mol |
IUPAC 名称 |
4-chloro-3H-pyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C5H4ClN5/c6-3-2-1-8-11-4(2)10-5(7)9-3/h1H2,(H2,7,9,10) |
InChI 键 |
ZSZVXHRMSUWSJR-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(N=C(N=C2Cl)N)N=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


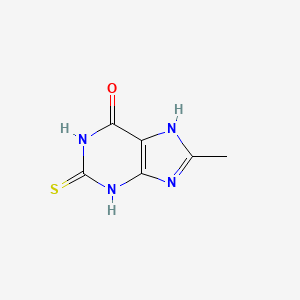
![1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13092870.png)


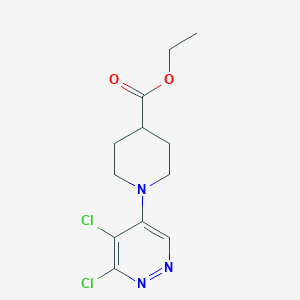
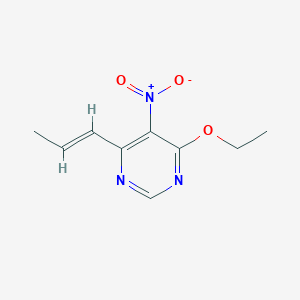
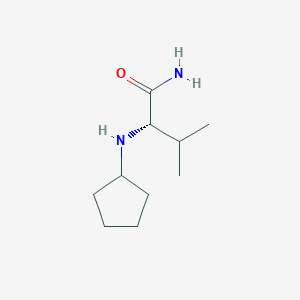

![4-Phenyl-2-(2-pyrrolidin-1-ylethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-one;hydrochloride](/img/structure/B13092890.png)

